2-thiaspiro[3.3]heptan-6-amine hydrochloride
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Overview
Description
2-thiaspiro[3.3]heptan-6-amine hydrochloride is a spiro heterocyclic compound characterized by its unique structural features, which include a sulfur atom integrated into a spirocyclic framework. This compound is of significant interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 2-thiaspiro[3.3]heptan-6-amine hydrochloride involves multiple steps, starting from 2,2-bis(bromomethyl)-1,3-propanediol. The synthetic route includes the following key steps :
Protection of Hydroxyl Groups: The hydroxyl groups of 2,2-bis(bromomethyl)-1,3-propanediol are protected using a dioxane dibromo derivative.
Formation of Cyclobutane Structure: The protected dibromide is treated with malonic ester under basic conditions to form a diester derivative with a cyclobutane structure.
Subsequent Reactions: The diester derivative undergoes a series of reactions, including mesylation, cyclization, and amination, to yield the final product, this compound, with an overall yield of 31%.
Chemical Reactions Analysis
2-thiaspiro[3.3]heptan-6-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation and Reduction: The sulfur atom in the spirocyclic structure can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex spirocyclic structures.
Common reagents used in these reactions include mesyl chloride, diethyl malonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-thiaspiro[3.3]heptan-6-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological macromolecules, making it a valuable tool in biochemical studies.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-thiaspiro[3.3]heptan-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2-thiaspiro[3.3]heptan-6-amine hydrochloride can be compared with other spirocyclic compounds, such as:
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue of natural ornithine and γ-aminobutyric acid, used as selective ligands for biological targets.
6-amino-3-azaspiro[3.3]heptane: Evaluated as an inhibitor of kinases and used as insecticides and acaricides.
Indole spiro compounds: Used for the treatment and prophylaxis of respiratory syncytial virus infection.
The uniqueness of this compound lies in its sulfur-containing spirocyclic structure, which imparts distinct chemical and biological properties compared to other spirocyclic compounds.
Properties
CAS No. |
1639838-89-3 |
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Molecular Formula |
C6H12ClNS |
Molecular Weight |
165.69 g/mol |
IUPAC Name |
2-thiaspiro[3.3]heptan-6-amine;hydrochloride |
InChI |
InChI=1S/C6H11NS.ClH/c7-5-1-6(2-5)3-8-4-6;/h5H,1-4,7H2;1H |
InChI Key |
LEEKTWRSBYKWBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CSC2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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